molecular formula C10H11BrN2O B8381370 (3-Aminoazetidin-1-yl)(4-bromophenyl)methanone

(3-Aminoazetidin-1-yl)(4-bromophenyl)methanone

Cat. No. B8381370
M. Wt: 255.11 g/mol
InChI Key: XNXNJDDKJSHTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08748417B2

Procedure details

To a solution of compound 16c (810 mg, 2.28 mmol) in CH2Cl2 (10 mL) was added trifluoroacetic acid (7 mL) at room temperature. The mixture was stirred at room temperature for 2 h. The resulting mixture was concentrated. To the residue was added CH2Cl2 and 1N aqueous NaOH solution until the pH of the aqueous layer was approximately 8. The organic phase was washed with brine, dried over anhydrous Na2SO4 and concentrated under reduced pressure to give compound 16d (570 mg). MS m/z (M+H+) 254, 256.
Name
compound 16c
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:21]=[CH:20][C:5]([C:6]([N:8]2[CH2:11][CH:10]([NH:12]C(=O)OC(C)(C)C)[CH2:9]2)=[O:7])=[CH:4][CH:3]=1.FC(F)(F)C(O)=O>C(Cl)Cl>[NH2:12][CH:10]1[CH2:11][N:8]([C:6]([C:5]2[CH:20]=[CH:21][C:2]([Br:1])=[CH:3][CH:4]=2)=[O:7])[CH2:9]1

Inputs

Step One
Name
compound 16c
Quantity
810 mg
Type
reactant
Smiles
BrC1=CC=C(C(=O)N2CC(C2)NC(OC(C)(C)C)=O)C=C1
Name
Quantity
7 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated
ADDITION
Type
ADDITION
Details
To the residue was added CH2Cl2 and 1N aqueous NaOH solution until the pH of the aqueous layer
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1CN(C1)C(=O)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.